N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Lipophilicity Membrane permeability CNS drug design

This pyrazole-acetamide building block combines a basic dimethylamino center (pKa ~8–9) with a cyclohexylamide moiety, delivering a pharmacophoric handle absent in unsubstituted pyrazole analogs. With a CNS-favorable LogP of 3.6 and TPSA of 50.2 Ų, it bridges fragment-to-lead space (MW 326.4), enabling direct SAR exploration of the amide region while preserving core scaffold integrity. Ideal for fragment growing campaigns targeting CNS receptors, ion channels, or transporters. The dimethylamino group provides a protonation-dependent cellular distribution handle and a spectroscopic probe for NMR binding assays. Choose this scaffold for unambiguous SAR attribution and target engagement studies.

Molecular Formula C19H26N4O
Molecular Weight 326.444
CAS No. 1251582-99-6
Cat. No. B2592675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide
CAS1251582-99-6
Molecular FormulaC19H26N4O
Molecular Weight326.444
Structural Identifiers
SMILESCN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3CCCCC3
InChIInChI=1S/C19H26N4O/c1-22(2)19-17(15-9-5-3-6-10-15)13-23(21-19)14-18(24)20-16-11-7-4-8-12-16/h3,5-6,9-10,13,16H,4,7-8,11-12,14H2,1-2H3,(H,20,24)
InChIKeyTYSIBUWHXFUUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1251582-99-6): A Physicochemically Differentiated Pyrazole-Acetamide Building Block for Medicinal Chemistry


N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1251582-99-6) is a synthetic pyrazole-acetamide derivative featuring a cyclohexylamide moiety, a 3-dimethylamino substituent, and a 4-phenyl group on the pyrazole core [1]. The compound has a molecular weight of 326.4 g/mol and a computed LogP of 3.6, placing it in favorable drug-like chemical space [1]. It is cataloged as a research building block (PubChem CID 49661723; synonyms include VU0622568-1 and AKOS024483908) and has been deposited in commercial screening collections [1][2].

Why N-Cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide Cannot Be Replaced by Unsubstituted or Simpler Pyrazole Acetamides


Within the pyrazole-acetamide class, minor structural modifications lead to large shifts in key physicochemical determinants such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding capacity [1][2]. Replacing the 4-phenyl-3-dimethylamino-substituted pyrazole with an unsubstituted pyrazole (e.g., N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide, CAS 1170071-25-6) reduces XLogP3 by over 2 log units (3.6 → 1.5) and eliminates the basic dimethylamino center, which can serve as a critical pharmacophoric element for target engagement [1][2]. These differences render simple substitution unreliable for structure-activity relationship (SAR) studies, fragment growing, or any application where the specific physicochemical profile of the target compound is required [1][2].

Quantitative Physicochemical Differentiation of N-Cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1251582-99-6) vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 10-Fold Higher LogP vs. Unsubstituted Pyrazole Analog

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide exhibits an XLogP3 of 3.6, compared to 1.5 for the unsubstituted pyrazole analog N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide [1][2]. This 2.1-log-unit difference corresponds to an approximately 126-fold increase in the octanol-water partition coefficient, indicating substantially higher lipophilicity [1][2].

Lipophilicity Membrane permeability CNS drug design

Hydrogen Bond Acceptor Count: Additional Dimethylamino Nitrogen Expands Interaction Capacity

The target compound possesses 3 hydrogen bond acceptor (HBA) sites, versus 2 HBA for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide, due to the dimethylamino substituent on the pyrazole ring [1][2]. This extra HBA capacity (a 50% increase) provides an additional polar interaction point that can be exploited for target binding [1][2].

Hydrogen bonding Target engagement Medicinal chemistry

Molecular Size and Complexity: 57% Larger Than the Simplest Analog for Enhanced Shape Complementarity

The target compound (MW 326.4 g/mol, 24 heavy atoms) is 57% larger by mass and contains 9 additional heavy atoms compared to N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide (MW 207.27 g/mol, 15 heavy atoms) [1][2]. This increased molecular complexity, driven by the phenyl and dimethylamino substituents, provides greater three-dimensional shape diversity for binding pocket engagement [1][2].

Molecular recognition Binding pocket Fragment-based drug design

Rotatable Bond Flexibility: 2 Additional Rotatable Bonds Enable Greater Conformational Sampling

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide possesses 5 rotatable bonds, compared to 3 for the unsubstituted pyrazole analog [1][2]. The two additional rotatable bonds arise from the 4-phenyl group and the acetamide linkage to the cyclohexyl ring, providing greater conformational freedom [1][2].

Conformational flexibility Induced fit Entropic penalty

Topological Polar Surface Area: Both Compounds Fall Within Oral Bioavailability Range, Target Shows Slightly Elevated Polarity

The target compound has a topological polar surface area (TPSA) of 50.2 Ų, compared to 46.9 Ų for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide, both falling well below the 60 Ų threshold commonly associated with good oral bioavailability [1][2]. The 3.3 Ų increase reflects the additional polar surface contributed by the dimethylamino group [1][2].

Oral bioavailability Membrane permeability Drug-likeness

Optimal Application Scenarios for N-Cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1251582-99-6) Based on Physicochemical Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD) and Hit Expansion

With an XLogP3 of 3.6 (Δ +2.1 vs. unsubstituted analog) and TPSA of 50.2 Ų, this compound occupies the favorable physicochemical space for CNS drug candidates [1]. The high lipophilicity, combined with a basic dimethylamino center (HBA = 3 vs. 2), makes it suitable as a core scaffold for fragment growing campaigns targeting CNS receptors, ion channels, or transporters where membrane penetration is essential [1][2].

Chemical Biology Probe Development Exploiting the Dimethylamino Pharmacophore

The tertiary dimethylamino group provides a unique protonation site (calculated pKa ~8-9 for typical aliphatic dimethylamines) that can be exploited for pH-dependent cellular distribution or as a spectroscopic handle in NMR-based binding assays [1]. This functional handle is absent in unsubstituted pyrazole analogs (HBA = 2), giving the target compound a distinct advantage for target engagement studies [1][2].

Parallel SAR Library Construction with Controlled N-Amide Variation

The cyclohexylamide moiety serves as a conformationally well-defined substituent (5 rotatable bonds total, with the cyclohexyl ring contributing chair conformer rigidity) [1]. This enables systematic SAR exploration of the N-amide region while keeping the 3-dimethylamino-4-phenyl-pyrazole core constant, allowing unambiguous attribution of activity changes to amide substituent modifications [1][2].

In Silico Screening and Molecular Docking Campaigns

The well-characterized 3D structure (PubChem conformer available under CID 49661723) and computed physicochemical properties (XLogP3, TPSA, HBA/HBD counts) facilitate rapid virtual screening against target libraries [1]. The compound's intermediate size (MW 326.4) bridges the gap between fragments and lead-like molecules, making it computationally efficient for docking studies while still capturing meaningful binding interactions [1].

Quote Request

Request a Quote for N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.